molecular formula C7H11ClO3 B3057957 Ethyl 5-chloro-2-oxopentanoate CAS No. 86633-06-9

Ethyl 5-chloro-2-oxopentanoate

Cat. No.: B3057957
CAS No.: 86633-06-9
M. Wt: 178.61 g/mol
InChI Key: LDPJSSLRXGLZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-2-oxopentanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that is commonly used in organic synthesis due to its reactivity and versatility. This compound is often employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-2-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thionyl chloride, which introduces the chlorine atom into the molecule. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Another method involves the use of triphosgene as a chlorinating agent. In this process, ethyl acetoacetate is reacted with triphosgene in the presence of a base such as N,N-dimethylacetamide (DMAC) to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-oxopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines are commonly used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of amides or thioesters.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 5-chloro-2-oxopentanoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of bioactive compounds for studying enzyme inhibition and receptor binding.

    Medicine: Utilized in the development of pharmaceutical agents, particularly those targeting metabolic pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-oxopentanoate depends on its specific application. In general, the compound acts as an electrophile due to the presence of the carbonyl and chlorine groups. These functional groups can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Ethyl 5-chloro-2-oxopentanoate can be compared with other chlorinated esters and keto esters. Similar compounds include:

    Ethyl 2-chloroacetoacetate: Another chlorinated ester used in organic synthesis.

    Mthis compound: A methyl ester analog with similar reactivity.

    Ethyl 3-chloro-2-oxobutanoate: A shorter-chain analog with different reactivity patterns.

This compound is unique due to its specific chain length and the position of the chlorine atom, which confer distinct reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

ethyl 5-chloro-2-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPJSSLRXGLZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520687
Record name Ethyl 5-chloro-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86633-06-9
Record name Ethyl 5-chloro-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro-2-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloro-2-oxopentanoate
Reactant of Route 3
Ethyl 5-chloro-2-oxopentanoate
Reactant of Route 4
Ethyl 5-chloro-2-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-chloro-2-oxopentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-chloro-2-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.